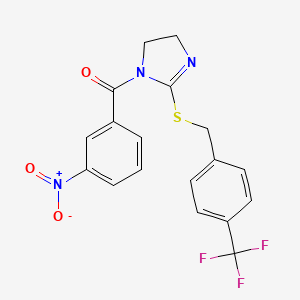

(3-nitrofenil)(2-((4-(trifluorometil)bencil)tio)-4,5-dihidro-1H-imidazol-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H14F3N3O3S and its molecular weight is 409.38. The purity is usually 95%.

BenchChem offers high-quality (3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el compuesto en cuestión, han demostrado potencial antiviral. Por ejemplo:

- Compuesto 1: 6-amino-4-isobutoxi-1H-indol-2-carboxilato de metilo, exhibió actividad inhibitoria contra la influenza A con un valor de IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) contra el virus CoxB3 .

- Compuesto 2: 4-Alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida, mostró una potente actividad antiviral contra el virus Coxsackie B4 con valores de IC50 que van desde 0.4 a 2.1 μg/mL .

Actividad antituberculosa

Los derivados del indol también se han investigado por su eficacia contra Mycobacterium tuberculosis (MTB). Por ejemplo:

- Compuesto 3: (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(sustituido fenil)prop-2-en-1-ona derivados de piridina e indol se probaron contra H37Ra MTB y Mycobacterium bovis (BCG) in vitro. Estos compuestos exhibieron una prometedora actividad antituberculosa .

Conclusión

El andamiaje del indol, presente en el compuesto que estamos discutiendo, tiene un inmenso potencial para nuevas posibilidades terapéuticas. Los investigadores continúan explorando sus aplicaciones multifacéticas en varios campos. Si necesita más detalles o tiene consultas adicionales, ¡no dude en preguntar! 😊 .

Mecanismo De Acción

Target of action

The compound contains a trifluoromethyl group and an imidazole ring, both of which are common in many bioactive molecules . These groups can interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of action

The trifluoromethyl group is known to modulate the properties of bioactive molecules . The imidazole ring is a basic nitrogen-containing heterocycle that can participate in various chemical reactions . .

Biochemical pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the biological system in which it is present. The trifluoromethyl group can influence these properties, but specific studies would be needed to determine the exact pharmacokinetics of this compound .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The trifluoromethyl group can enhance the stability of a compound , but other environmental effects would need to be studied specifically for this compound.

Actividad Biológica

The compound (3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including potential applications in anticancer and anti-inflammatory therapies. This article explores the biological activity of this compound, synthesizing current research findings and case studies.

Structural Characteristics

The compound's structure includes:

- A 3-nitrophenyl group, which is known for its influence on biological activity.

- A trifluoromethylbenzylthio moiety that enhances lipophilicity and potentially increases binding affinity to biological targets.

- An imidazole ring, which is often involved in enzyme interactions and biological signaling pathways.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer properties : Many thiazole and imidazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Anti-inflammatory effects : Compounds containing nitrophenyl groups are often associated with modulating inflammatory responses.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group may enhance metabolic stability and binding affinity, thereby influencing its pharmacological effects.

Anticancer Activity

A study focusing on structurally similar compounds demonstrated significant cytotoxic effects against various cancer cell lines:

- IC50 values were reported as low as 1.61 µg/mL for certain derivatives, indicating potent activity against breast cancer cells (MDA-MB-231) .

- Another compound with a similar imidazole framework exhibited selective inhibition of tumor growth in gastric cancer models .

Anti-inflammatory Effects

Research on related compounds suggests potential anti-inflammatory mechanisms:

- Compounds containing nitrophenyl groups have been shown to inhibit pro-inflammatory cytokines, suggesting a pathway through which the target compound may exert its effects .

Synthesis and Analytical Techniques

The synthesis of (3-nitrophenyl)(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multi-step reactions:

- Formation of the imidazole ring through cyclization.

- Introduction of the trifluoromethylbenzylthio moiety via nucleophilic substitution.

- Functionalization at the 3-nitrophenyl position.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Compound A | Thiazole ring | 1.61 | Anticancer |

| Compound B | Imidazole core | 1.98 | Anticancer |

| Target Compound | 3-Nitrophenyl + Trifluoromethyl | TBD | TBD |

Propiedades

IUPAC Name |

(3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3S/c19-18(20,21)14-6-4-12(5-7-14)11-28-17-22-8-9-23(17)16(25)13-2-1-3-15(10-13)24(26)27/h1-7,10H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGWRNFVBLCXMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.